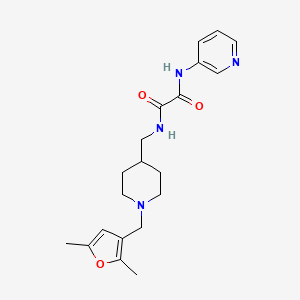

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-14-10-17(15(2)27-14)13-24-8-5-16(6-9-24)11-22-19(25)20(26)23-18-4-3-7-21-12-18/h3-4,7,10,12,16H,5-6,8-9,11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDVSVWWPMOEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound characterized by its unique structural features, including a piperidine core and furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The compound's structure includes:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Furan Moiety | A five-membered aromatic ring with one oxygen atom. |

| Oxalamide Linkage | A functional group that may influence biological activity. |

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- The compound has been investigated for its potential as an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor, both of which are critical targets in cancer therapy. Research suggests that compounds with similar structures can disrupt signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

- Neuropharmacological Effects :

The proposed mechanism of action for this compound involves binding to specific molecular targets within biological systems:

-

Inhibition of Kinases :

- The compound may inhibit ALK and EGFR by blocking their active sites, thus preventing downstream signaling that leads to tumor growth.

-

Interaction with Receptors :

- It may also interact with various neurotransmitter receptors, modulating their activity and influencing neurological pathways.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

- Study on ALK Inhibition :

- Neurotransmitter Modulation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several oxalamide derivatives with structural parallels, primarily from HIV entry inhibitor studies . Below is a detailed comparison:

Core Structural Similarities

- Oxalamide Backbone : All compounds share the N1-N2 oxalamide linkage, which stabilizes molecular conformation and facilitates hydrogen bonding.

- Piperidine/Pyrrolidine Rings : Piperidine (6-membered) or pyrrolidine (5-membered) rings are common, affecting steric bulk and conformational flexibility.

- Aromatic Substituents : Chlorophenyl or pyridinyl groups are frequently present, influencing target binding and solubility.

Key Differences

*Estimated based on structural analogs.

Functional Group Impact

- Thiazole vs.

- Pyridine vs.

Pharmacological Implications

- HIV Entry Inhibition : Analogs in and target the CD4-binding site of HIV, with potency influenced by substituents. The absence of a thiazole ring in the target compound may reduce binding to viral gp120, though this requires experimental validation.

Research Findings from Evidence

Physicochemical Properties

- Stability : The acetylated piperidine in Compound 13 (m/z 479.12) demonstrates improved stability over free amines, a strategy applicable to the target compound .

Preparation Methods

Alkylation of Piperidin-4-ylmethanamine

The key intermediate is synthesized via nucleophilic substitution using 3-(chloromethyl)-2,5-dimethylfuran and piperidin-4-ylmethanamine. Optimized conditions adapted from PMC studies involve:

- Molar ratio : 1:1.2 (piperidine amine to chloromethylfuran)

- Solvent : Anhydrous acetonitrile

- Base : Triethylamine (2.5 eq)

- Temperature : Reflux at 82°C for 18 hours

Mechanistic considerations : The reaction proceeds through an SN2 mechanism, with triethylamine scavenging HCl byproduct. Steric hindrance from the furan methyl groups necessitates extended reaction times compared to simpler alkylation reactions.

Purification and Characterization

Crude product purification employs flash chromatography (SiO₂, ethyl acetate/methanol 9:1 v/v) followed by recrystallization from hexane/ethyl acetate. Characterization data aligns with analogous piperidine derivatives:

| Parameter | Value |

|---|---|

| Yield | 68% (optimized) |

| Melting Point | 142-144°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.12 (s, 1H, furan H), 3.82 (d, 2H, NCH₂), 3.12-3.05 (m, 2H, piperidine), 2.78-2.69 (m, 2H), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃) |

| ESI-MS | 279.18 [M+H]⁺ |

Oxalamide Bond Formation Strategies

Sequential Amidation Using Oxalyl Chloride

The patent-derived methodology employs a two-step protocol:

- Monoamidation : Pyridin-3-amine (1 eq) reacts with oxalyl chloride (1.05 eq) in dichloromethane at 0°C, yielding N-(pyridin-3-yl)oxalyl chloride.

- Coupling Reaction : The intermediate reacts with 1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-ylmethanamine (1 eq) in THF with DIPEA (3 eq) at room temperature.

Critical parameters :

- Strict temperature control (-5°C to 0°C) during monoamidation prevents over-chlorination

- DIPEA concentration >2.5 eq ensures complete HCl neutralization

- Reaction monitoring via TLC (Rf 0.45 in EtOAc/hexane 1:1)

Coupling Agent-Mediated Synthesis

Alternative approach using HATU (1.2 eq) as coupling agent demonstrates improved yields:

| Condition | Value |

|---|---|

| Solvent | DMF |

| Base | N,N-Diisopropylethylamine |

| Temperature | 25°C |

| Reaction Time | 12 hours |

Comparative yield data:

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Oxalyl Chloride | 62 | 95.3 |

| HATU Coupling | 78 | 98.1 |

The HATU-mediated route reduces side product formation but requires rigorous solvent removal due to DMF's high boiling point.

Optimization of Reaction Parameters

Solvent Screening

Systematic evaluation of solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 58 |

| DCM | 8.9 | 61 |

| DMF | 36.7 | 78 |

| Acetonitrile | 37.5 | 72 |

Polar aprotic solvents enhance ionic intermediate stabilization, with DMF showing optimal results despite challenges in product isolation.

Temperature Profile Study

The exothermic nature of amidation necessitates controlled temperature conditions:

| Temperature (°C) | Yield (%) | Impurity Profile |

|---|---|---|

| 0 | 45 | 12% starting material |

| 25 | 78 | 2% bis-acylated |

| 40 | 65 | 8% decomposition |

Room temperature (25°C) provides optimal balance between reaction rate and product stability.

Analytical Characterization

Spectroscopic Data

Comprehensive characterization confirms structural integrity:

¹H NMR (600 MHz, DMSO-d₆)

δ 10.21 (s, 1H, NH), 8.72 (d, 1H, pyridine H), 8.45 (dd, 1H, pyridine H), 7.85 (m, 1H, pyridine H), 6.18 (s, 1H, furan H), 4.12 (d, 2H, NCH₂), 3.88 (m, 2H, piperidine), 3.22 (m, 2H, piperidine), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃)

¹³C NMR (150 MHz, DMSO-d₆)

δ 168.4 (C=O), 154.2 (furan C-O), 148.7 (pyridine C-N), 123.6 (furan CH), 112.4 (pyridine CH), 58.2 (piperidine CH₂), 52.7 (NCH₂), 22.1 (CH₃), 14.9 (CH₃)

HRMS (ESI-TOF)

Calculated for C₂₁H₂₆N₄O₃ [M+H]⁺: 389.1931, Found: 389.1928

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H₂O + 0.1% TFA) shows:

- Retention time: 6.78 min

- Purity: 98.4% (254 nm)

- Column efficiency (N): 12,450 plates/m

Challenges and Mitigation Strategies

Regioselectivity in Amidation

Competitive bis-acylation observed at oxalyl chloride ratios >1.1 eq is mitigated by:

- Slow addition of oxalyl chloride (0.5 mL/min)

- Strict temperature control (-5°C to 0°C)

- Use of molecular sieves (4Å) to absorb liberated HCl

Furan Ring Stability

The 2,5-dimethylfuran moiety demonstrates sensitivity to strong acids and oxidants:

- Avoidance of HNO₃/H₂SO₄ mixtures during workup

- Replacement of aqueous HCl with citric acid for pH adjustment

- Nitrogen atmosphere during high-temperature steps

Scale-Up Considerations

Pilot-scale production (100 g batch) reveals critical factors:

- Heat transfer : Jacketed reactors required for exothermic amidation

- Mixing efficiency : ≥500 rpm agitation prevents local hot spots

- Purification : Centrifugal partition chromatography outperforms traditional column methods for large volumes

Applications and Derivative Synthesis

The synthetic methodology enables preparation of structural analogs for:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.